Methyl-d3 formate

Übersicht

Beschreibung

Synthesis Analysis

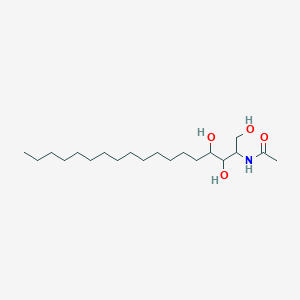

Methyl-d3 Formate can be synthesized from Formic acid and Methanol-d4 . The synthesis process involves the use of boron trifluoride methanol complex at 0 - 70 degrees Celsius under an inert atmosphere .Molecular Structure Analysis

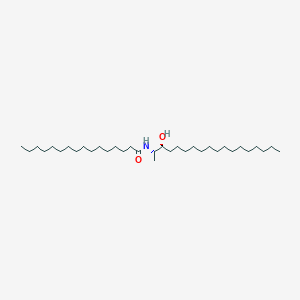

The molecular formula of Methyl-d3 Formate is C2HD3O2 . The molecular weight is 63.0704 . The vibrational and electronic energy levels of Methyl-d3 Formate have been studied, providing insights into its molecular structure .Chemical Reactions Analysis

The reaction kinetics of Methyl Formate have been explored in various studies. For instance, the reaction pathways and potential energy profiles for H-abstraction, addition, and addition–dissociation reactions of Methyl Formate with NO2 have been theoretically explored .Physical And Chemical Properties Analysis

Methyl-d3 Formate is a colorless liquid . It has a molecular weight of 63.0704 . More detailed physical and chemical properties may be available from specialized databases or scientific literature .Wissenschaftliche Forschungsanwendungen

- Methyl formate (MF) has drawn particular attention as a potential hydrogen energy carrier. Its hydrogen storage capacity (8.4 wt%) lies between that of methanol (MeOH, 12.1 wt%) and formic acid (FA, 4.4 wt%) . This property makes MF a promising candidate for storing and releasing hydrogen in fuel cells and other energy applications.

- The calculated rate constants for the MF + NO₂ reaction were incorporated into a kinetic model, demonstrating the importance of this reaction in predicting the ignition behavior of MF/NO₂ mixtures .

Hydrogen Energy Carrier

Reaction Kinetics and Ignition Behavior

Enzymatic Reactions and Isotope Effects

Safety and Hazards

Zukünftige Richtungen

Research on Methyl Formate and its variants continues to be a topic of interest. For instance, studies are being conducted on the reaction kinetics of Methyl Formate for implications in ignition behavior of Methyl Formate/NO2 mixtures . Additionally, Methyl Formate has been used as a model ester to study the combustion mechanisms of much more complex biodiesel mixtures .

Wirkmechanismus

Methyl-d3 formate, also known as trideuteriomethyl formate, is a compound with the molecular formula C2HD3O2 . This article will explore its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

Methyl-d3 formate primarily interacts with proton-bound solvent clusters of water, methanol, and ethanol . These clusters act as bifunctional acid-base catalysts, facilitating proton transfers between the primary reacting species .

Mode of Action

The interaction of Methyl-d3 formate with its targets results in the formation of protonated methyl formate . This process involves the loss of a solvent molecule from the initial encounter complex . The reaction is thought to proceed via the migration of the methyl group of Methyl-d3 formate, forming a loosely bound complex between neutral CH4 and an ion comprising (CH3OH)(CO2)H+ .

Biochemical Pathways

Methyl-d3 formate is involved in the hydrolytic reaction of methyl formate, formamide, and urea with one water molecule . These reactions are catalyzed by additional water molecules acting as bifunctional acid-base catalysts . The alternative mechanisms include the common addition-elimination mechanism via a tetrahedral intermediate, and a concerted SN-like mechanism without a reaction intermediate .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, Excretion) properties of Methyl-d3 formate is currently limited. It’s worth noting that the compound’s molecular weight is 630704 , which may influence its absorption and distribution within the body

Result of Action

Formate, a related compound, has been shown to prime cancer cells toward an invasive phenotype and promote the seeding capacity of breast cancer cells in vivo

Action Environment

The action of Methyl-d3 formate can be influenced by environmental factors. For instance, it has been proposed as an efficient and practical hydrogen storage material . Its dehydrogenation system is highly active and selective, demonstrating its application potential in various environments .

Eigenschaften

IUPAC Name |

trideuteriomethyl formate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c1-4-2-3/h2H,1H3/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIHFWKZFHZASV-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

63.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl-d3 formate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

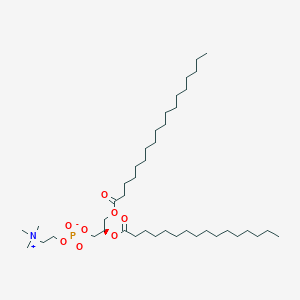

![15,17,21-Trioxa-3,6,9,12-tetraaza-16-phosphapentatriacontanoic acid, 3,6,9-tris(carboxymethyl)-16-hydroxy-11,22-dioxo-19-[(1-oxotetradecyl)oxy]-, 16-oxide, ammonium salt (1:5), (19R)-](/img/structure/B3044053.png)

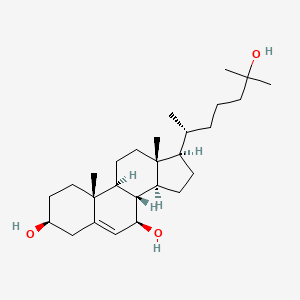

![Phosphoric acid, mono[(2R)-2,3-bis(tetradecyloxy)propyl] mono(2,3-dihydroxypropyl) ester, monosodium salt](/img/structure/B3044056.png)

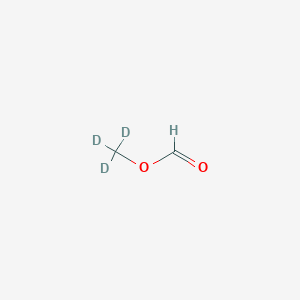

![1,2-di-[(6Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B3044066.png)

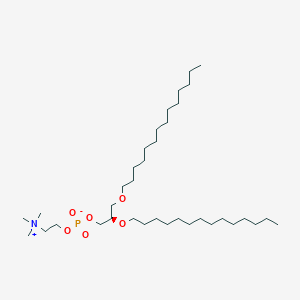

![3,5,9-Trioxa-4-phosphatricos-18-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-tetradecen-1-yl)oxy]-, inner salt, 4-oxide, (7R,18Z)-](/img/structure/B3044067.png)

![2-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B3044068.png)